2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Description

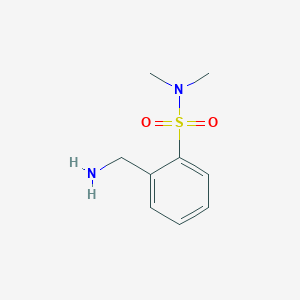

2-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 168971-55-9) is a sulfonamide derivative with the molecular formula C₉H₁₄N₂O₂S and a molecular weight of 214.29 g/mol. Its structure features a benzene ring substituted with a sulfonamide group at the 1-position (where the nitrogen atoms are dimethylated) and an aminomethyl (-CH₂NH₂) group at the 2-position (ortho to the sulfonamide) . This compound is commercially available in high-purity grades (up to 99.999%) and is used in life sciences research, though its specific applications remain proprietary . Its physical properties include an oily consistency and storage recommendations at 4°C .

Properties

IUPAC Name |

2-(aminomethyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMFADOHVUURRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group is replaced by the dimethylamine group. The aminomethyl group can be introduced via a subsequent reaction with formaldehyde and a suitable amine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl moiety. Key findings include:

Reaction with Alkyl Halides

-

The dimethylamine component undergoes alkylation in the presence of alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF .

-

Example:

Sulfonamide Activation

-

Reactions with sulfonyl chlorides (e.g., benzenesulfonyl chloride) proceed via activation of the sulfonamide nitrogen, forming bis-sulfonamide derivatives .

Acid-Base Reactions

The sulfonamide group acts as a weak acid (pKa ~10), enabling deprotonation and salt formation:

| Reaction Type | Reagents/Conditions | Product | Citation |

|---|---|---|---|

| Protonation | HCl in aqueous or alcoholic media | Hydrochloride salt (improved solubility) | |

| Deprotonation | NaOH or KOH in polar solvents | Sulfonamide anion |

Condensation and Cyclization

The aminomethyl group (-CH₂NH₂) facilitates condensation with carbonyl compounds:

Imine Formation

-

Reacts with aldehydes (e.g., formaldehyde) in ethanol under reflux to form Schiff bases:

Heterocycle Synthesis

-

Cyclocondensation with β-ketoesters yields quinazolinone derivatives, leveraging the amine’s nucleophilicity.

Oxidation Reactions

The aminomethyl group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Citation |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 2-(carboxy)-N,N-dimethylbenzenesulfonamide | |

| H₂O₂ | Catalytic FeCl₃ | Sulfoxide or sulfone derivatives |

Hydrolysis

The sulfonamide group resists hydrolysis under mild conditions but cleaves under harsh acidic or basic environments:

Acidic Hydrolysis

-

Concentrated HCl at reflux cleaves the S-N bond, yielding benzenesulfonic acid and dimethylamine:

Basic Hydrolysis

Complexation and Coordination Chemistry

The sulfonamide and amine groups act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming coordination complexes studied for catalytic or biomedical applications .

Spectroscopic Insights

Key data informing reaction mechanisms:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide typically involves the sulfonylation of amines followed by alkylation processes. The characterization of these compounds is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structures and purity.

Biological Applications

The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of sulfonamide derivatives, including this compound. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study demonstrated that related sulfonamides significantly inhibited microbial growth in vitro, suggesting their potential use in treating infections caused by resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anticancer Properties

Research has indicated that sulfonamide derivatives can exhibit anticancer activity through mechanisms such as enzyme inhibition and induction of apoptosis in cancer cells. A case study involving similar compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide moiety could enhance anticancer potency.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in metabolic pathways. For example, it has been explored as an inhibitor of alpha-glucosidase, which is crucial in carbohydrate metabolism and a target for diabetes treatment . The inhibition of such enzymes can lead to reduced postprandial glucose levels, making it a candidate for developing antidiabetic medications.

Study on Antimicrobial Activity

A study published in Molecules evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the nanomolar range, showcasing their potential as effective antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 0.5 | Strong |

| Compound B | 1.0 | Moderate |

| Compound C | 2.0 | Weak |

Anticancer Evaluation

In another investigation focusing on anticancer properties, derivatives of sulfonamides were tested against multiple human cancer cell lines. The results showed varying degrees of cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| A549 (Lung) | 7.5 |

| HeLa (Cervical) | 4.0 |

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzene Sulfonamides

2-(Aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide

- CAS : 1341134-69-7

- Molecular Formula : C₉H₁₃FN₂O₂S

- Molecular Weight : 232.28 g/mol

- Key Differences: A fluorine atom is introduced at the 3-position of the benzene ring. This substitution increases molecular weight by ~18 g/mol compared to the parent compound .

3-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide Hydrochloride

- CAS : 1864054-14-7

- Molecular Formula : C₉H₁₄ClN₂O₂S (hydrochloride salt)

- Key Differences: The aminomethyl group shifts to the 3-position (meta), creating a positional isomer. The hydrochloride salt improves aqueous solubility, making it more suitable for pharmaceutical formulations .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide

- CAS : 14165-67-4

- Molecular Formula: C₁₇H₂₁NO₄S

- Key Differences: A 3,4-dimethoxyphenethyl chain replaces the aminomethyl group.

Heterocyclic Sulfonamide Derivatives

2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide

- CAS: Not provided

- Molecular Formula : C₁₇H₁₇N₃O₂S

- Key Differences : Incorporates a benzimidazole ring fused to the benzene sulfonamide core. The bicyclic structure enhances hydrogen-bonding capacity, making it suitable for targeting enzymes or receptors (e.g., antimicrobial or anticancer applications) .

2-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide Hydrochloride

- CAS : 1803607-97-7

- Molecular Formula : C₈H₂₀ClN₃O₂S

- Molecular Weight : 257.78 g/mol

- Key Differences : Replaces the benzene ring with a piperidine ring, introducing conformational flexibility. The hydrochloride salt improves solubility, while the saturated ring may reduce aromatic interactions in biological systems .

Bulky Substituent Analogs

2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide

- CAS : 70693-59-3

- Molecular Formula : C₁₃H₂₀N₂O₂S

- Key Differences: The sulfonamide nitrogen is substituted with a cyclohexyl group instead of dimethyl groups.

Biological Activity

2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₉H₁₃N₃O₂S

- CAS Number : 168971-55-9

Its sulfonamide group is critical for its biological activity, particularly in antimicrobial and anti-inflammatory applications.

Mechanisms of Biological Activity

Sulfonamides exert their biological effects primarily through the inhibition of specific enzymes and pathways:

- Inhibition of Dihydropteroate Synthase : This enzyme is crucial in bacterial folate synthesis. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for this enzyme, thereby inhibiting bacterial growth.

- Anti-inflammatory Effects : Some studies suggest that sulfonamides may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. They are effective against a variety of Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of this compound against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Anti-inflammatory Activity

Research has indicated that this compound may also exhibit anti-inflammatory effects. A study demonstrated that it could significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a clinical trial evaluating the effectiveness of various sulfonamides, this compound was administered to patients with urinary tract infections caused by resistant E. coli. Results showed a significant reduction in bacterial load within 48 hours of treatment, supporting its use as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

A preclinical study assessed the anti-inflammatory potential of this compound in a mouse model of arthritis. Mice treated with this compound exhibited reduced joint swelling and lower levels of inflammatory markers compared to controls, indicating its potential therapeutic role in inflammatory conditions.

Research Findings

Recent studies have expanded the understanding of the biological activity of sulfonamides:

- Antimalarial Activity : Some derivatives have shown promising antimalarial effects, with IC50 values comparable to established antimalarial drugs.

- Anticancer Potential : Research indicates that certain sulfonamide derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 2-(aminomethyl)aniline derivatives using sulfonyl chlorides. For example, reacting 2-(aminomethyl)aniline with N,N-dimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts . Key parameters include:

- Temperature : Room temperature to 40°C.

- Molar Ratios : 1:1.2 (amine:sulfonyl chloride) to ensure complete conversion.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H-NMR (DMSO-d₆) should show peaks for the dimethylamino group (~2.8 ppm, singlet), aromatic protons (6.8–7.5 ppm), and the aminomethyl group (~3.5 ppm, triplet) .

- HPLC-MS : Retention time and mass-to-charge ratio (m/z) should match theoretical values (e.g., [M+H]+ ≈ 243.1) .

- Elemental Analysis : Confirm %C, %H, %N, and %S within ±0.4% of calculated values .

Q. What solvent systems are suitable for its stability in biological assays?

- Methodological Answer : The compound is stable in DMSO (≤10% v/v in aqueous buffers) and ethanol. Avoid strongly acidic/basic conditions (pH < 3 or > 10) to prevent sulfonamide hydrolysis. For aqueous solubility, use co-solvents like PEG-400 or cyclodextrins .

Advanced Research Questions

Q. How do steric and electronic effects of the N,N-dimethyl group influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The dimethylamino group acts as an electron-donating substituent, reducing electrophilicity at the sulfonamide sulfur. Computational studies (e.g., DFT at B3LYP/6-311G**) show:

- Charge Distribution : Sulfur exhibits a partial positive charge (+1.2 eV), making it susceptible to nucleophilic attack only under high-energy conditions (e.g., microwave-assisted reactions) .

- Steric Hindrance : The dimethyl group restricts access to the sulfonamide nitrogen, requiring bulky electrophiles (e.g., aryl halides) to employ phase-transfer catalysts .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive)?

- Methodological Answer : Discrepancies often arise from assay conditions. Validate using:

- Standardized Protocols : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 29213) with Mueller-Hinton broth .

- Metabolic Stability Tests : Incubate with liver microsomes to rule out rapid degradation (e.g., t₁/₂ < 30 min indicates false negatives in cell-based assays) .

- Structural Analog Comparison : Replace the aminomethyl group with a hydroxyl or nitro group to assess pharmacophore requirements .

Q. How can computational modeling predict its binding affinity to target enzymes (e.g., carbonic anhydrase)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PDB ID 3LXE (human carbonic anhydrase II). The aminomethyl group forms hydrogen bonds with Thr199, while the sulfonamide interacts with Zn²+ in the active site .

- MD Simulations : Run 100 ns simulations (AMBER force field) to evaluate stability of the protein-ligand complex. RMSD < 2.0 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.